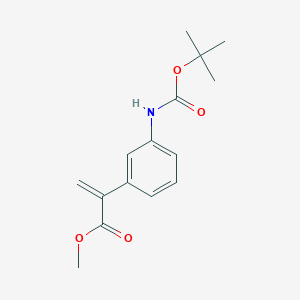
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid
描述
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid is a chemical compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a chloro group at the second position and a dimethoxypyrimidinyl group at the sixth position of the benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid typically involves the reaction of 2-chlorobenzoic acid with 4,6-dimethoxypyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process .
化学反应分析
Types of Reactions
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoic acid derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
科学研究应用
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals
作用机制
The mechanism of action of 2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 2-Chloro-4,6-dimethoxypyrimidine
- 4-(4,6-Dimethoxypyrimidin-2-yl)methoxybenzoic acid
- 5-Chloro-4,6-dimethoxypyrimidin-2-amine
Uniqueness
2-Chloro-6-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid is unique due to its specific substitution pattern and the presence of both chloro and dimethoxypyrimidinyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
CAS 编号 |
113761-80-1 |
|---|---|
分子式 |
C13H11ClN2O5 |
分子量 |
310.69 g/mol |
IUPAC 名称 |
2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid |
InChI |
InChI=1S/C13H11ClN2O5/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18/h3-6H,1-2H3,(H,17,18) |
InChI 键 |
LJSAQLRCMQXRTJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)Cl)C(=O)O)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-BIS[1-OXO-4-(1-PIPERIDYL)BUTYL]-9H-FLUOREN-9-ONE](/img/structure/B8732319.png)
![2-[(4-Fluorophenyl)methyl]prop-2-enal](/img/structure/B8732323.png)







![2-[(4-Bromophenyl)carbonyl]-hydrazinecarboxaldehyde](/img/structure/B8732385.png)

